molecular formula C11H15NO3 B14834133 2-Tert-butoxy-4-hydroxybenzamide

2-Tert-butoxy-4-hydroxybenzamide

Cat. No.: B14834133
M. Wt: 209.24 g/mol
InChI Key: FARPSAMTMVHDGO-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-hydroxybenzamide is an organic compound that belongs to the class of hydroxybenzamides It is characterized by the presence of a tert-butoxy group and a hydroxyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butoxy-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride to form 4-tert-butoxybenzoic acid. This intermediate is then converted to the corresponding acid chloride using oxalyl chloride. Finally, the acid chloride reacts with ammonia or an amine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butoxy-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as halides or alkoxides can be employed.

Major Products:

Scientific Research Applications

2-Tert-butoxy-4-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butoxy-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory effect is due to its binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin .

Comparison with Similar Compounds

    4-Hydroxybenzamide: Lacks the tert-butoxy group, resulting in different reactivity and applications.

    2-Tert-butoxy-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group, leading to different chemical properties.

Uniqueness: 2-Tert-butoxy-4-hydroxybenzamide is unique due to the presence of both the tert-butoxy and hydroxyl groups, which confer specific chemical reactivity and biological activity. Its combination of antioxidant, thrombin-inhibitory, and anticancer properties makes it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-9-6-7(13)4-5-8(9)10(12)14/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

FARPSAMTMVHDGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)C(=O)N

Origin of Product

United States

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